REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=CC(O)=CC=1>>[CH2:1]([N:3]([CH2:8][CH2:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The following materials were charged to the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (about 56°-60° C.) for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
At the end of this period, unreacted amine was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product was recovered at 80°-81° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |